molecular formula C13H9F4N B13492948 4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline

4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline

Cat. No.: B13492948
M. Wt: 255.21 g/mol
InChI Key: DZSZILJBWRINQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A simpler analog with only a fluorine group attached to the aniline ring.

    2-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the additional fluorine substitution.

    4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

4-(4-Fluorophenyl)-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C13H9F4N

Molecular Weight

255.21 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2

InChI Key

DZSZILJBWRINQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.